

Application Notes and Protocols for Preparing ML202 Stock Solutions

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ML202 is a potent and selective activator of pyruvate kinase M2 (PKM2), a key enzyme in cellular metabolism.[1][2] PKM2 plays a crucial role in the Warburg effect, a metabolic phenotype characterized by increased glycolysis even in the presence of oxygen, which is a hallmark of many cancer cells. By activating PKM2, **ML202** can modulate cellular metabolic pathways, making it a valuable tool for research in oncology and metabolic diseases. These application notes provide detailed protocols for the preparation, storage, and use of **ML202** stock solutions in a research setting.

Data Presentation

The following table summarizes the key quantitative data for **ML202**:



Property	Value
Chemical Name	4,6-Dihydro-6-[(3-methoxyphenyl)methyl]-4-methyl-2-(methylsulfinyl)-5H-thieno[2',3':4,5]pyrrolo[2,3-d]pyridazin-5-one
Molecular Formula	C18H17N3O3S2
Molecular Weight	387.5 g/mol
Purity	≥98% (HPLC)
Biological Activity	Potent activator of pyruvate kinase M2 (PKM2)
IC50	73 nM for PKM2 activation
Solubility	Soluble in Dimethyl Sulfoxide (DMSO)
Storage Conditions	Short-term (days to weeks): 0 - 4°C, dry and dark. Long-term (months to years): -20°C.

Experimental Protocols

Protocol 1: Preparation of a 10 mM ML202 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **ML202** in dimethyl sulfoxide (DMSO). It is crucial to use anhydrous, sterile DMSO to ensure the stability of the compound and the sterility of the stock solution for cell culture experiments.

Materials:

- ML202 powder
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer



Procedure:

- Equilibrate Reagents: Allow the ML202 powder and DMSO to come to room temperature before opening to prevent condensation.
- Weigh ML202: Accurately weigh a precise amount of ML202 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.875 mg of ML202.
 - Calculation:
 - Molecular Weight (MW) of ML202 = 387.5 g/mol
 - Desired Concentration (C) = 10 mM = 0.01 mol/L
 - Desired Volume (V) = 1 mL = 0.001 L
 - Mass (m) = C * MW * V = 0.01 mol/L * 387.5 g/mol * 0.001 L = 0.003875 g = 3.875 mg
- Dissolve in DMSO: Add the weighed ML202 powder to a sterile microcentrifuge tube. Add
 the calculated volume of sterile DMSO to the tube. For the example above, add 1 mL of
 DMSO.
- Ensure Complete Dissolution: Vortex the solution thoroughly until all the **ML202** powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
- Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile
 microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for
 long-term storage.

Protocol 2: Determination of Optimal Working Concentration using a Cell-Based Assay

The optimal working concentration of **ML202** will vary depending on the cell type and the specific assay. A dose-response experiment is essential to determine the effective concentration range for your experimental system.



Materials:

- 10 mM ML202 stock solution in DMSO
- Cell culture medium appropriate for your cell line
- 96-well cell culture plates
- Cells of interest
- Cell viability assay reagent (e.g., MTT, MTS, or a resazurin-based reagent)
- Multichannel pipette
- Plate reader

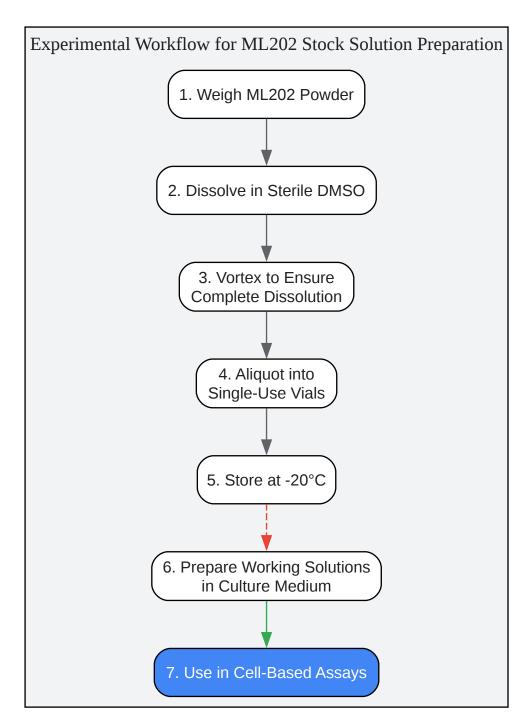
Procedure:

- Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare Serial Dilutions: Prepare a series of dilutions of the 10 mM ML202 stock solution in cell culture medium. It is common to perform a 1:2 or 1:3 serial dilution to cover a broad concentration range (e.g., from 100 μM down to low nM). Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest ML202 concentration) and a no-treatment control.
- Treat Cells: Remove the old medium from the cells and add the medium containing the different concentrations of ML202.
- Incubate: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
- Assess Cell Viability: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
- Data Analysis: Measure the absorbance or fluorescence using a plate reader. Plot the cell viability against the logarithm of the ML202 concentration to generate a dose-response curve



and determine the EC₅₀ (half-maximal effective concentration).

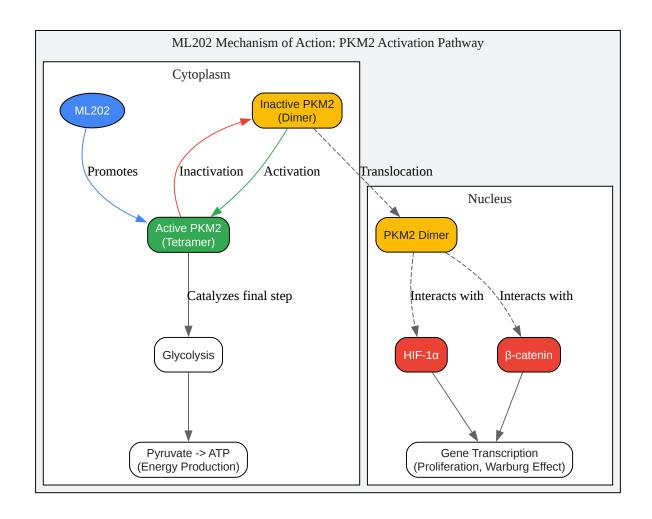
Mandatory Visualizations



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Caption: Workflow for preparing and using **ML202** stock solutions.





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Caption: **ML202** activates PKM2, promoting its metabolic role and reducing its nuclear functions.

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References

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